molecular formula C17H10ClF3N2O2 B7564075 3-(3-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide

3-(3-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide

Cat. No.: B7564075
M. Wt: 366.7 g/mol
InChI Key: ZCIZBWSTYPEINI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide is a synthetic organic compound that features a unique combination of functional groups, including a chlorophenyl group, a trifluoromethylphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a chlorinated aromatic compound.

    Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a trifluoromethyl-substituted arylboronic acid and a halogenated oxazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-(3-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of advanced materials with specific properties, such as improved stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide
  • 3-(3-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide
  • 3-(3-chlorophenyl)-N-[4-(difluoromethyl)phenyl]-1,2-oxazole-5-carboxamide

Uniqueness

3-(3-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both chlorophenyl and trifluoromethylphenyl groups, along with the oxazole ring, makes this compound particularly interesting for various applications in research and industry.

Properties

IUPAC Name

3-(3-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClF3N2O2/c18-12-3-1-2-10(8-12)14-9-15(25-23-14)16(24)22-13-6-4-11(5-7-13)17(19,20)21/h1-9H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIZBWSTYPEINI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.